molecular formula C6H13BO2 B8808436 4-methylpent-1-enylboronic Acid

4-methylpent-1-enylboronic Acid

Cat. No.: B8808436
M. Wt: 127.98 g/mol
InChI Key: OLTGERMANPOCTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boronic acids are organoboron compounds characterized by a boron atom attached to two hydroxyl groups and an organic substituent. They are pivotal in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which enable the formation of carbon-carbon bonds for pharmaceuticals, agrochemicals, and advanced materials . These compounds share a common boronic acid functional group but differ in substituents, which critically influence their reactivity, stability, and applications. This article focuses on structurally related phenylboronic acids to infer comparative insights.

Properties

Molecular Formula

C6H13BO2

Molecular Weight

127.98 g/mol

IUPAC Name

4-methylpent-1-enylboronic acid

InChI

InChI=1S/C6H13BO2/c1-6(2)4-3-5-7(8)9/h3,5-6,8-9H,4H2,1-2H3

InChI Key

OLTGERMANPOCTC-UHFFFAOYSA-N

Canonical SMILES

B(C=CCC(C)C)(O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Electron-Donating Groups (e.g., -OCH₃) : Enhance reactivity in Suzuki couplings by increasing electron density at the boron center .
  • Electron-Withdrawing Groups (e.g., -COOEt) : Improve stability but may reduce coupling efficiency due to decreased boron electrophilicity .
  • Bifunctional Substituents (e.g., -SH, -NHSO₂CH₃) : Enable applications beyond catalysis, such as biosensing (thiol-mediated binding) or polymer cross-linking .
  • Bulky Substituents (e.g., piperazinylmethyl) : Introduce steric hindrance, affecting reaction kinetics but enabling selective binding in medicinal chemistry .

Reactivity in Suzuki-Miyaura Couplings

  • 4-Methoxyphenylboronic acid demonstrates high reactivity with aryl halides, achieving >90% yields in palladium-catalyzed reactions under mild conditions .
  • 4-(Ethoxycarbonyl)phenylboronic acid requires stronger bases (e.g., K₂CO₃) and elevated temperatures for efficient coupling, reflecting its electron-withdrawing nature .

Solubility and Stability

  • 4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid exhibits high water solubility (10 mM in DMSO), advantageous for biological assays .
  • 4-Methoxyphenylboronic acid pinacol ester (CAS 171364-79-7) is air-stable, facilitating long-term storage compared to its free acid form .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.